molecular formula C12H13N3O2S B5303699 2,4-DIMETHYL-N-(2-PYRIMIDINYL)BENZENESULFONAMIDE

2,4-DIMETHYL-N-(2-PYRIMIDINYL)BENZENESULFONAMIDE

Cat. No.: B5303699
M. Wt: 263.32 g/mol
InChI Key: GAJFBTBTIPYCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is widely used in veterinary medicine to treat bacterial infections in livestock, such as gastrointestinal and respiratory tract infections . This compound is known for its broad-spectrum antimicrobial activity and is part of the sulfonamide class of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHYL-N-(2-PYRIMIDINYL)BENZENESULFONAMIDE typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2,4-DIMETHYL-N-(2-PYRIMIDINYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-DIMETHYL-N-(2-PYRIMIDINYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid. This inhibition occurs because the compound competes with PABA for binding to dihydrofolate synthetase, an intermediate in the synthesis of tetrahydrofolic acid (THF). This disruption in THF synthesis ultimately inhibits bacterial growth and replication .

Comparison with Similar Compounds

2,4-DIMETHYL-N-(2-PYRIMIDINYL)BENZENESULFONAMIDE is similar to other sulfonamide compounds, such as:

Uniqueness

What sets this compound apart is its specific use in veterinary medicine and its effectiveness in treating a wide range of bacterial infections in livestock. Its stability and ease of production also make it a preferred choice in the industry .

Properties

IUPAC Name

2,4-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-9-4-5-11(10(2)8-9)18(16,17)15-12-13-6-3-7-14-12/h3-8H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJFBTBTIPYCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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